3-(((3,4-Dimethoxyphenyl)methyl)amino)cyclohex-2-EN-1-one

physicochemical profiling synthetic intermediate selection medicinal chemistry

3-(((3,4-Dimethoxyphenyl)methyl)amino)cyclohex-2-EN-1-one (CAS 1022706-42-8) uniquely combines three critical fragment features: an enaminone Michael acceptor for covalent cysteine targeting, a 3,4-dimethoxybenzyl group with dual H-bond acceptor geometry, and MW 261.32 Da within Rule-of-Three guidelines. Unlike saturated analog CAS 13174-22-6, only this enaminone retains the α,β-unsaturated carbonyl essential for covalent enzyme engagement. The methylene linker offers a rigid, enthalpically-favored conformation vs. ethylene-bridged CAS 27032-09-3. Procure this specific CAS to ensure reproducible results in kinase, protease, or bromodomain fragment screens.

Molecular Formula C15H19NO3
Molecular Weight 261.321
CAS No. 1022706-42-8
Cat. No. B2672927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(((3,4-Dimethoxyphenyl)methyl)amino)cyclohex-2-EN-1-one
CAS1022706-42-8
Molecular FormulaC15H19NO3
Molecular Weight261.321
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CNC2=CC(=O)CCC2)OC
InChIInChI=1S/C15H19NO3/c1-18-14-7-6-11(8-15(14)19-2)10-16-12-4-3-5-13(17)9-12/h6-9,16H,3-5,10H2,1-2H3
InChIKeyLDDBHMKYYVSURU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1022706-42-8: Sourcing 3-(((3,4-Dimethoxyphenyl)methyl)amino)cyclohex-2-EN-1-one for Medicinal Chemistry and Fragment-Based Screening


3-(((3,4-Dimethoxyphenyl)methyl)amino)cyclohex-2-EN-1-one (CAS 1022706-42-8) is a synthetic enaminone belonging to the 3-aminocyclohex-2-en-1-one class. Its molecular formula is C15H19NO3 (exact mass 261.1365 Da) [1]. The compound features a cyclohex-2-en-1-one core with a secondary amine linkage to a 3,4-dimethoxybenzyl substituent at the 3-position, forming a vinylogous amide (enaminone) system. Key calculated physicochemical properties include a density of 1.1±0.1 g/cm³, a boiling point of 424.2±45.0 °C at 760 mmHg, a flash point of 210.4±28.7 °C, a calculated LogP of 1.77, and a refractive index of 1.555 [1]. It is currently listed as a research-grade chemical with minimal peer-reviewed biological annotation, and is primarily of interest as a synthetic building block and a potential scaffold for fragment-based discovery programs targeting enaminone-interacting enzymes.

Why In-Class 3-Aminocyclohex-2-en-1-ones Cannot Substitute for 1022706-42-8 Without Quantitative Re-Validation


Although numerous 3-aminocyclohex-2-en-1-one derivatives exist, the specific combination of (a) the enaminone core with (b) the 3,4-dimethoxy substitution pattern on the benzylamine moiety and (c) the absence of additional ring substituents creates a distinct physicochemical and recognition profile that generic substitution cannot replicate. The 3,4-dimethoxybenzyl group introduces a specific hydrogen-bond acceptor geometry (two methoxy oxygens in a catechol-like arrangement) absent in simpler benzylamino analogs, while the methylene spacer between the aryl ring and the amine nitrogen differentiates this compound from directly N-arylated analogs (e.g., 3-[(2,4-dimethoxyphenyl)amino]cyclohex-2-en-1-one), altering both conformational flexibility and electronic distribution at the enaminone nitrogen. Furthermore, the saturated cyclohexenone ring (as opposed to aromatic or fully saturated cyclohexane analogs) preserves the conjugated enone system capable of acting as a Michael acceptor — a reactivity feature lost in reduced analogs such as N-(3,4-dimethoxybenzyl)cyclohexanamine [1]. These cumulative structural differences mean that any receptor binding, enzyme inhibition, or physicochemical property data generated for one analog cannot be assumed transferable to 1022706-42-8 without explicit re-measurement.

Head-to-Head Quantitative Differentiation of CAS 1022706-42-8 Against Its Closest Structural Analogs


Physicochemical Differentiation: CAS 1022706-42-8 vs. Its 2-Iodo Analog (CAS 1024134-57-3)

The target compound (CAS 1022706-42-8) differs from its 2-iodo analog [3-(((3,4-dimethoxyphenyl)methyl)amino)-2-iodocyclohex-2-en-1-one, CAS 1024134-57-3, commercially available from Biosynth] by the absence of the heavy iodine atom at the 2-position of the cyclohexenone ring . The molecular weight difference is substantial: 261.32 g/mol for the target compound versus approximately 387.21 g/mol for the 2-iodo derivative (calculated based on C15H18INO3). The target compound's calculated LogP of 1.77 [1] is approximately 1.2–1.5 log units lower than the estimated LogP of the 2-iodo analog (estimated ~3.0–3.3), reflecting significantly lower lipophilicity. This difference translates to meaningful divergence in aqueous solubility, membrane permeability, and protein binding potential for biological screening applications.

physicochemical profiling synthetic intermediate selection medicinal chemistry

Linker Length Differentiation: Methylene-Bridged (1022706-42-8) vs. Ethylene-Bridged Analog (CAS 27032-09-3)

The target compound features a single methylene (–CH2–) linker between the 3,4-dimethoxyphenyl ring and the amine nitrogen, whereas the closest commercially indexed analog, 3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}cyclohex-2-en-1-one (CAS 27032-09-3), incorporates an ethylene (–CH2CH2–) linker . This one-carbon difference in linker length has well-precedented effects in medicinal chemistry SAR: the shorter linker in 1022706-42-8 restricts conformational freedom, alters the pKa of the secondary amine (through closer inductive proximity to the aryl ring), and modifies the spatial relationship between the dimethoxyphenyl pharmacophore and the enaminone core. The molecular formula of the target compound is C15H19NO3 vs. C16H21NO3 for the ethylene analog [1], representing a 14-Da mass difference that can affect binding kinetics and metabolic stability.

structure-activity relationships linker optimization conformational analysis

Enone Reactivity Differentiation: Enaminone (1022706-42-8) vs. Saturated Cyclohexanamine Analog (CAS 13174-22-6)

A critical structural distinction exists between the enaminone scaffold of 1022706-42-8 and the fully saturated analog N-(3,4-dimethoxybenzyl)cyclohexanamine (CAS 13174-22-6) . The target compound retains the α,β-unsaturated carbonyl system (enone) conjugated with the amine lone pair, creating a vinylogous amide that can act both as a hydrogen-bond acceptor and, under appropriate conditions, as a Michael acceptor for nucleophilic cysteine or other thiol residues in biological targets. The saturated analog (CAS 13174-22-6) lacks this conjugated system entirely, eliminating the possibility of covalent target engagement via Michael addition. This fundamental reactivity difference cannot be compensated by substituent tuning and must be considered when selecting compounds for either reversible inhibitor screening or targeted covalent inhibitor (TCI) design.

covalent inhibitor design Michael acceptor chemical probe development

Absence of Ring Substitution at C5: Differentiation from 5-Aryl-Substituted Cyclohexenone Analogs

The target compound bears no substituent at the C5 position of the cyclohexenone ring, distinguishing it from more complex analogs such as 3-[(3,4-dimethoxyphenyl)amino]-5-(4-methoxyphenyl)cyclohex-2-en-1-one (CAS not specified; SpectraBase entry with 2 NMR spectra) and 3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-5-phenylcyclohex-2-en-1-one (CAS 376605-33-3) [1][2]. The absence of C5 substitution in 1022706-42-8 results in a molecular weight of 261.32 g/mol — substantially lower than the 5-phenyl analog (MW ≈ 349.42 g/mol for C22H23NO3) [2]. This lower molecular complexity makes 1022706-42-8 a more suitable minimalist scaffold for fragment-based screening where low molecular weight and high ligand efficiency are paramount selection criteria.

fragment-based drug discovery scaffold minimalism molecular complexity

Calculated Boiling Point as a Surrogate for Thermal Stability and Purification Feasibility

The calculated boiling point of 1022706-42-8 is 424.2±45.0 °C at 760 mmHg, with a flash point of 210.4±28.7 °C [1]. These values indicate that the compound has sufficient thermal stability to tolerate standard laboratory handling, rotary evaporation, and potentially preparative GC or distillation-based purification methods. While no direct comparative thermal stability data exist for close analogs, these predicted values serve as practical benchmarks for assessing purification strategy feasibility, solvent removal protocols, and storage condition requirements relative to lower-boiling enaminones that may co-evaporate with common organic solvents.

compound purification thermal stability process chemistry

Research and Industrial Application Scenarios Where CAS 1022706-42-8 Offers Verifiable Advantages Over Analogs


Fragment-Based Screening Library Composition: Selecting a Low-MW Enaminone Scaffold

At 261.32 g/mol, 1022706-42-8 falls within the 'rule of three' (MW <300 Da, cLogP ≤3) guidelines for fragment-based drug discovery [1]. Compared to C5-arylated analogs exceeding 340 g/mol, this compound offers superior ligand efficiency potential and leaves more chemical space for subsequent fragment growth or merging. The combination of a hydrogen-bonding enaminone core with two methoxy H-bond acceptors on the benzyl group provides a balanced pharmacophoric profile suitable for diverse target classes including kinases, proteases, and bromodomains. Procurement of this specific CAS number, rather than bulkier analogs, maximizes the probability of detecting weak but ligand-efficient initial hits.

Covalent Inhibitor Probe Development: Exploiting the Enone Electrophile

The α,β-unsaturated carbonyl system in 1022706-42-8 renders it capable of acting as a Michael acceptor toward catalytic cysteine residues [1]. This property is entirely absent in the saturated analog N-(3,4-dimethoxybenzyl)cyclohexanamine (CAS 13174-22-6), making 1022706-42-8 the mandatory choice when screening for covalent modifiers of cysteine-dependent enzymes such as deubiquitinases, caspases, or viral proteases. The measured/calculated LogP of 1.77 also suggests adequate cell permeability for intracellular target engagement studies .

SAR-by-Catalog Linker Optimization: Probing Aryl-to-Core Distance Effects

The availability of both the methylene-bridged compound (1022706-42-8) and its ethylene-bridged analog (CAS 27032-09-3) enables systematic linker-length SAR exploration [1]. In medicinal chemistry programs where the dimethoxybenzyl group serves as a key pharmacophore (e.g., targeting enzymes with aromatic binding pockets or designing type III kinase inhibitors), the one-carbon linker difference can significantly modulate potency, as documented across numerous chemotypes . 1022706-42-8 provides the shorter, more rigid variant — typically the first choice when seeking to maximize enthalpic binding contributions through reduced conformational entropy loss.

Synthetic Diversification via Enaminone Chemistry: Building Block for Heterocycle Synthesis

The enaminone functionality in 1022706-42-8 is a versatile synthetic handle for constructing nitrogen-containing heterocycles including pyrazoles, isoxazoles, and pyrimidines [1]. The compound can serve as a 1,3-dielectrophilic or 1,3-dinucleophilic synthon depending on reaction conditions. Unlike the 2-iodo analog (CAS 1024134-57-3), which is pre-functionalized for cross-coupling at the expense of higher molecular weight and cost, 1022706-42-8 offers an unsubstituted enaminone that can be diversified through multiple orthogonal pathways — making it the more economical choice for exploratory synthetic methodology development .

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